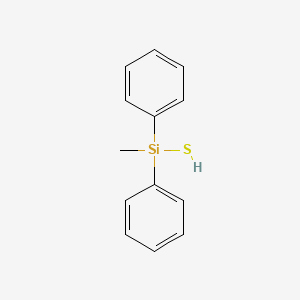
Methyl(diphenyl)silanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(diphenyl)silanethiol is an organosilicon compound characterized by the presence of a silicon atom bonded to a methyl group, two phenyl groups, and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl(diphenyl)silanethiol can be synthesized through several methods. One common approach involves the reaction of diphenylsilane with methylthiol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the Si-S bond.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as platinum or palladium are commonly used to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl(diphenyl)silanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfonic acid derivative.
Reduction: The compound can be reduced to form the corresponding silane.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of silane derivatives.
Substitution: Formation of various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Methyl(diphenyl)silanethiol has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of high-performance materials such as silicone rubbers and resins.
Mechanism of Action
The mechanism of action of methyl(diphenyl)silanethiol involves the interaction of the thiol group with various molecular targets. The thiol group can form covalent bonds with metal ions, proteins, and other biomolecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Diphenylsilane: Lacks the thiol group, making it less reactive in certain chemical reactions.
Methylsilane: Contains only a methyl group bonded to silicon, lacking the phenyl groups and thiol group.
Phenylsilane: Contains phenyl groups but lacks the thiol group.
Uniqueness
Methyl(diphenyl)silanethiol is unique due to the presence of both phenyl groups and a thiol group, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
60642-95-7 |
|---|---|
Molecular Formula |
C13H14SSi |
Molecular Weight |
230.40 g/mol |
IUPAC Name |
methyl-diphenyl-sulfanylsilane |
InChI |
InChI=1S/C13H14SSi/c1-15(14,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14H,1H3 |
InChI Key |
OZCQHWAJDZGUAI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















